C.I. Reactive red 2

Description

Significance as a Model Reactive Dye in Environmental and Industrial Research

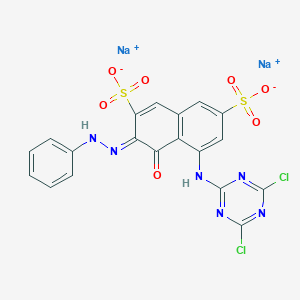

C.I. Reactive Red 2 is frequently selected as a model pollutant in environmental research due to its classification as a reactive dye. smolecule.comresearchgate.net These dyes are designed to be chemically stable to ensure colorfastness in textiles, which ironically contributes to their persistence and recalcitrance in the environment when discharged in industrial effluents. pantareiwater.com Its molecular structure, featuring a stable aromatic framework, an azo linkage (-N=N-), and reactive dichlorotriazine groups, is representative of a large class of synthetic dyes that pose significant environmental challenges. smolecule.com

The widespread use of RR2 in the textile industry for dyeing cellulosic fibers like cotton and viscose has led to its frequent presence in industrial wastewater. worlddyevariety.com This prevalence makes it a relevant and practical choice for researchers developing and optimizing wastewater treatment processes. researchgate.netpsu.edu Studies often utilize RR2 to evaluate the performance of various treatment methods, from advanced oxidation processes (AOPs) to biological degradation and adsorption techniques. researchgate.netscientific.netscientific.net

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |

| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ |

| Molecular Weight | 615.33 g/mol |

| CAS Number | 17804-49-8 |

| Appearance | Purplish red powder worlddyevariety.com |

| Solubility in Water (20°C) | 60 g/L worlddyevariety.com |

| Solubility in Water (50°C) | 160 g/L worlddyevariety.com |

Challenges in Environmental Remediation of Reactive Dyes

The very properties that make reactive dyes like this compound desirable for the textile industry—their high stability and strong covalent bonding with fibers—also present significant challenges for environmental remediation. pantareiwater.comiwaponline.com The complex aromatic structures of these dyes are resistant to breakdown by conventional wastewater treatment methods, such as activated sludge processes, which are often ineffective at complete color and toxicity removal. pantareiwater.commdpi.com

A primary challenge lies in the mineralization of these dyes, which involves breaking them down into simpler, non-toxic inorganic compounds. pantareiwater.com While many treatments can achieve decolorization by cleaving the azo bond, this can lead to the formation of potentially hazardous and colorless aromatic amines. mdpi.com Therefore, effective remediation strategies must not only remove the color but also completely degrade the organic structure.

Furthermore, the high water solubility of reactive dyes, facilitated by sulfonate groups, makes their removal by physical methods like adsorption more complex. jocpr.com The presence of various salts and auxiliary chemicals in textile effluents can also interfere with the efficiency of treatment processes. nih.gov Researchers are actively exploring a range of advanced methods to overcome these challenges, including:

Advanced Oxidation Processes (AOPs): Techniques like Fenton and photo-Fenton reactions, ozonation, and photocatalysis using materials such as titanium dioxide (TiO₂) have shown high efficacy in degrading RR2. researchgate.netscientific.netnih.govresearchgate.net For instance, a study on the photo-Fenton process demonstrated a 99.9% color degradation and a 95% Chemical Oxygen Demand (COD) removal for RR2 under specific conditions. researchgate.net Another study found that TiO₂ photocatalysis could achieve 98% color degradation and 56% COD removal. scientific.net

Adsorption: Various low-cost adsorbents, including activated carbons derived from agricultural waste, have been investigated for their capacity to remove RR2 from water. jocpr.combioline.org.br Research has shown that activated carbon from coir pith can have a maximum adsorption capacity of 2022.9 mg/g for RR2. bioline.org.br

Biological Methods: While challenging, some research has explored the use of microorganisms, particularly white-rot fungi, for the biodegradation of RR2. These organisms produce enzymes that can break down the complex dye structure.

The development of efficient and cost-effective technologies for the complete mineralization of this compound and other similar dyes remains a critical area of ongoing research, driven by the need for sustainable industrial practices and environmental protection. austinpublishinggroup.com

Table 2: Comparison of Remediation Techniques for this compound

| Treatment Method | Key Findings / Efficiency | References |

|---|---|---|

| Photocatalysis (TiO₂) | 98% color degradation, 56% COD removal. scientific.net | scientific.net |

| Photocatalysis with HZSM-5 Zeolite | 96.8% degradation of initial RR2 in 40 minutes. psu.edu | psu.edu |

| Fenton Process | 69% color degradation in 20 minutes. researchgate.net | researchgate.net |

| Photo-Fenton Process | 99.9% color degradation in 10 minutes; 95% COD removal. researchgate.net | researchgate.net |

| Ozone-based Systems (O₃/H₂O₂/Fe³⁺) | >95% decolorization under optimal conditions. | |

| Adsorption (Activated Carbon from Coir Pith) | Maximum adsorption capacity of 2022.9 mg/g. bioline.org.br | bioline.org.br |

| Biosorption (Saccharomyces cerevisiae) | Maximum adsorption capacity of 500 mg/g. scientific.net | scientific.net |

| UV/Chlorine Oxidation | Significantly higher removal rates of RR2 and color compared to UV or chlorination alone. nih.govsciengine.com | nih.govsciengine.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid |

| 2,4,6-Trichloro-1,3,5-triazine |

| Titanium dioxide |

| Hydrogen peroxide |

| Ferrous ion |

| HZSM-5 Zeolite |

| Aniline (B41778) |

| Sodium hydroxide (B78521) |

| Boric acid |

| Nitrobenzene |

| Benzoic acid |

| γ-aminopropyltriethoxysilane |

| Iron(III) oxide |

| 2-aminobenzenesulfonic acid |

| C.I. Reactive Yellow 145A |

| C.I. Reactive Red 120 |

| C.I. Reactive Red 141 |

| C.I. Reactive Red 228 |

| Congo Red |

| C.I. Reactive Blue 4 |

| C.I. Reactive Red 195 |

| C.I. Reactive Red 239 |

| C.I. Reactive Red 198 |

| C.I. Reactive Red 222 |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N6O7S2.2Na/c20-17-23-18(21)25-19(24-17)22-12-8-11(35(29,30)31)6-9-7-13(36(32,33)34)15(16(28)14(9)12)27-26-10-4-2-1-3-5-10;;/h1-8,28H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZDJOJCYUSIEY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Cl2N6Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6522-86-7 (Parent) | |

| Record name | C.I. Reactive Red 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10889666, DTXSID70924123 | |

| Record name | C.I. Reactive Red 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17804-49-8, 106740-69-6, 12226-03-8 | |

| Record name | C.I. Reactive Red 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Reactive Red 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Investigations

Research on Diazotization and Coupling Reaction Mechanisms

The synthesis of C.I. Reactive Red 2 fundamentally relies on the principles of diazotization and azo coupling. jchemrev.com The process commences with the diazotization of a primary aromatic amine. A key precursor for this compound is 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid. This amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at a controlled temperature of 0–5°C to form a stable diazonium salt. Maintaining this low temperature is crucial to prevent the decomposition of the unstable diazonium salt. nih.gov

The subsequent step is the azo coupling, where the electrophilic diazonium salt reacts with a nucleophilic coupling component. jchemrev.com For this compound, a naphthol derivative is commonly used. The reaction is performed under alkaline conditions (pH 8-10) to deprotonate the hydroxyl group of the naphthol, thereby enhancing its nucleophilicity and facilitating the electrophilic aromatic substitution to form the characteristic azo (-N=N-) chromophore.

Research has shown that the efficiency of the coupling reaction is highly dependent on pH. Studies indicate that the peak yield of 92% is achieved at a pH of 9.0. At lower pH levels (<7), the deprotonation of the naphthol is slow, while at higher pH levels (>10), there is an increased risk of the diazonium salt hydrolyzing.

| pH | Coupling Efficiency (%) |

| 7 | 68 |

| 8 | 85 |

| 9 | 92 |

| 10 | 88 |

This table showcases the effect of pH on the coupling efficiency in the synthesis of an azo dye intermediate.

Studies on the Formation of the Triazine Ring in Reactive Dye Synthesis

The reactive nature of this compound is imparted by the incorporation of a triazine ring. arabjchem.org This is typically achieved by reacting the synthesized azo compound with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This reaction, known as triazination, introduces the reactive chlorotriazine group to the dye molecule.

The triazination process is carefully controlled to ensure the desired degree of substitution on the triazine ring. The reaction is generally carried out in a non-aqueous medium like acetone (B3395972) at a low temperature, often between 0–5°C, to minimize side reactions such as the hydrolysis of cyanuric chloride. Research has demonstrated that maintaining the temperature at 5°C results in a product with 89% purity, compared to 72% purity when the reaction is conducted at 25°C. An excess of cyanuric chloride is often used to drive the reaction to completion, followed by a neutralization step to remove the hydrochloric acid byproduct.

Investigation of Sulfonation Processes in Dye Solubility Modulation

The solubility of reactive dyes in aqueous media is a critical factor for their application in textile dyeing. alfa-chemistry.comchina-dyestuff.com This is typically enhanced by introducing sulfonic acid (-SO₃H) groups into the dye molecule through a process called sulfonation. smolecule.comalfa-chemistry.com The presence of these groups increases the dye's affinity for water and facilitates its even application to fibers. alfa-chemistry.comchina-dyestuff.com

In the synthesis of this compound, sulfonation can be carried out post-triazination using oleum (B3057394) (H₂SO₄·SO₃). The reaction conditions, such as temperature and time, are carefully controlled to achieve the desired degree of sulfonation. Typical conditions involve heating the reaction mixture to 80–100°C for 2–4 hours. The degree of sulfonation is a delicate balance; while it enhances solubility, over-sulfonation can potentially reduce the dye's affinity for the textile fibers. The progress of the sulfonation is often monitored through titration to ensure optimal solubility is achieved.

Analytical Validation Techniques for Synthesized this compound

Ensuring the purity and structural integrity of synthesized this compound is paramount. Various analytical techniques are employed for this purpose, with mass spectrometry being a particularly powerful tool.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific analytical technique used to identify and quantify compounds. In the context of this compound synthesis, it is instrumental in validating the final product by identifying its cleavage products. nih.gov

A common method involves the reductive cleavage of the azo bond (-N=N-) in the dye molecule. This is often achieved using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). mdpi.com The cleavage results in the formation of primary aromatic amines. For this compound, reductive cleavage yields a primary amine with a mass-to-charge ratio (m/z) of 94, which confirms the integrity of the azo linkage formed during the synthesis. The identification of these specific cleavage products provides strong evidence for the successful synthesis of the target dye molecule. nih.gov

| Reactive Dye | Cleavage Product | m/z |

| Reactive Red 2 | Aniline (B41778) | 94 |

This table shows a key cleavage product of this compound identified through LC-ESI-MS/MS analysis after reductive cleavage, confirming the azo linkage.

Environmental Fate, Ecotoxicity, and Human Health Impact Research

Environmental Persistence and Recalcitrance Studies

C.I. Reactive Red 2 (RR2) is known for its significant stability and resistance to degradation under conventional environmental conditions and wastewater treatment processes. Its complex aromatic structure makes it a recalcitrant compound. nih.gov This persistence means that without specialized treatment, the dye can remain in the environment for extended periods. scbt.com The primary degradation pathway for azo dyes like RR2 is the reductive cleavage of the azo bond (-N=N-). scbt.com

Due to its recalcitrance, conventional wastewater treatment methods are often ineffective. Research has consequently focused on Advanced Oxidation Processes (AOPs) to achieve its degradation. Studies using Fenton reagent (a type of AOP) have demonstrated high efficiency in breaking down RR2. Under optimal conditions (pH 3 and a specific [Fe²⁺]/[H₂O₂] ratio), this process can achieve almost 99.8% color removal and a total organic carbon (TOC) reduction of 39.8-42.5% within 60 minutes. psu.edu Other AOPs, such as ozone-based systems (e.g., O₃/H₂O₂/Fe³⁺), have also shown high efficacy, with over 95% decolorization. The Canada Domestic Substance List has classified this compound as "Persistent". epa.gov

Table 1: Degradation of this compound using Advanced Oxidation Processes (AOPs)

| AOP Method | Conditions | Time (minutes) | Decolorization Efficiency | TOC Reduction | Source |

| Fenton Process | pH 3, [Fe²⁺]/[H₂O₂] = 1:20 | 60 | 99.8% | 39.8-42.5% | psu.edu |

| Ozone/Hybrid | O₃/H₂O₂/Fe³⁺ | - | >95% | - | |

| UV/Chlorine | - | - | High removal rates | - | nih.gov |

Research on Aquatic Ecotoxicity

The presence of reactive dyes in aquatic ecosystems is a significant concern due to their potential toxicity and disruptive effects. iwaponline.com

Specific, peer-reviewed acute toxicity data for this compound is scarce and presents some contradictions. While some research indicates that RR2 exhibits toxicity towards aquatic organisms like fish and invertebrates, leading to potential mortality, specific LC50 (lethal concentration for 50% of the test population) or EC50 (effective concentration for 50% of the test population) values are not consistently reported. One safety data sheet for the compound explicitly states that no data is available for its toxicity to fish, daphnia, or algae. echemi.com However, the Environment Canada Domestic Substance List categorizes this compound as "Inherently Toxic to Aquatic Organisms". epa.gov

To provide context for the potential toxicity of this class of compounds, studies on similar reactive dyes are informative. For instance, research on C.I. Reactive Red 120 has established clear toxicity endpoints for several aquatic species.

Table 2: Acute Toxicity of C.I. Reactive Red 120 to Various Aquatic Organisms

| Organism | Type | Endpoint (mg/L) | Result | Classification | Source |

| Pseudokirchneriella subcapitata | Green Alga | 96-hr EC50 | >100.00 | Non-toxic | researchgate.netnih.gov |

| Lemna gibba | Duckweed | 7-day EC50 | 64.34 | Harmful | researchgate.netnih.gov |

| Daphnia magna | Water Flea | 48-hr EC50 | 10.40 | Toxic | researchgate.netnih.gov |

| Oncorhynchus mykiss | Rainbow Trout | 96-hr LC50 | 78.84 | Harmful | researchgate.netnih.gov |

A primary and undisputed impact of this compound and other dyes in aquatic environments is the reduction of light penetration. psu.edu The intense color imparted to water by these dyes significantly obstructs sunlight, which is essential for photosynthesis in aquatic plants and algae. psu.edutandfonline.com This disruption diminishes the efficiency of photosynthesis, which can lead to a decrease in the growth of aquatic flora and lower dissolved oxygen levels, thereby harming the entire aquatic ecosystem. nih.govtandfonline.comekb.eg This effect can cause an ecological imbalance by impacting the primary producers of the aquatic food chain. ekb.egmdpi.com

Phytotoxicity Studies of this compound and its Degradation Products

While specific phytotoxicity studies for this compound were not found, extensive research on other reactive red dyes demonstrates a clear pattern of toxicity from the parent compounds and the detoxification potential of their degradation products.

Studies consistently show that untreated reactive dyes have a significant inhibitory effect on the germination and growth of various plant species. However, the breakdown products resulting from biodegradation or other treatment processes are typically much less toxic. rjstonline.com

For example, a study on C.I. Reactive Red 220 found that the untreated dye solution at concentrations from 250 to 1000 ppm resulted in 0% germination of Triticum turgidum (durum wheat) seeds. scholarena.com In contrast, the biodegraded metabolites of the dye showed no toxicity, allowing for 100% germination, similar to the control using distilled water. scholarena.com

Similarly, research on C.I. Reactive Red 141 and its effect on Vigna radiata (mung bean) showed that the untreated dye significantly reduced the seed germination percentage and seedling vigor index. nih.govresearchgate.net The degradation products, however, were found to be less phytotoxic. nih.govchem-soc.si

Table 3: Phytotoxicity of C.I. Reactive Red 141 and its Metabolites on Mung Bean (Vigna radiata) Seedlings

| Treatment | Germination (%) | Shoot Length (cm) | Root Length (cm) | Source |

| Control (Distilled Water) | - | - | - | nih.gov |

| Untreated RR141 (0.5 g/l) | 62.50 | 16.01 ± 3.88 | 3.72 ± 0.89 | nih.gov |

| Biodegraded RR141 Metabolites | Higher than untreated | Higher than untreated | Higher than untreated | nih.gov |

Another study on Reactive Red 141 and Reactive Red 239 on vegetable seeds (tomato, beetroot, cabbage) confirmed that the untreated dyes inhibited germination, while anaerobically and aerobically treated effluents showed significantly improved germination rates, closer to the control group. nih.gov

Table 4: Phytotoxicity of Untreated and Treated Reactive Red 141 on Vegetable Seeds

| Plant Species | Treatment | Germination (%) | Shoot Length (cm) | Source |

| Beetroot | Untreated | 36.7 ± 5.7 | 2.7 ± 0.1 | nih.gov |

| Aerobically Treated | 85.3 ± 7.0 | 4.6 ± 0.1 | nih.gov | |

| Cabbage | Untreated | 40.0 ± 5.0 | 0.80 ± 0.10 | nih.gov |

| Aerobically Treated | 84.3 ± 7.0 | 1.90 ± 0.10 | nih.gov | |

| Tomato | Untreated | 33.3 ± 4.0 | 1.50 ± 0.20 | nih.gov |

| Aerobically Treated | 84.0 ± 7.1 | 2.60 ± 0.10 | nih.gov |

Investigations into Microbial Ecosystem Disruption

The release of reactive dyes into the environment can disrupt microbial ecosystems. iwaponline.com The dyes themselves, particularly at high concentrations, can be toxic to microorganisms, which can inhibit the very biological processes that could lead to their degradation. frontiersin.org

Furthermore, the anaerobic degradation of azo dyes like this compound leads to the cleavage of the azo bond, producing aromatic amines. ijcmas.com These intermediate compounds can be more toxic and mutagenic than the parent dye, posing a secondary risk. nih.govijcmas.com The presence of these toxic intermediates can disrupt metabolic pathways and hinder the activity of microbial communities. frontiersin.org Complete mineralization and detoxification often require a sequence of anaerobic and aerobic conditions to break down both the parent dye and the resulting aromatic amines. ijcmas.com

Studies on Human Health Implications

Research into the human health effects of this compound has focused on several key areas of toxicological concern, including its potential to cause respiratory and dermal irritation, as well as its mutagenic and carcinogenic properties. The primary routes of occupational exposure are inhalation of aerosolized dye particles and direct skin contact during the handling and application of the dye in the textile industry.

Research on Respiratory System Irritation from Inhalation Exposure

Inhalation of this compound, particularly in dust or aerosol form, is a significant occupational hazard. The compound is recognized as a respiratory sensitizer. nih.govsmolecule.comnih.govechemi.com Exposure can lead to irritation of the respiratory tract. scbt.comflinnsci.com For some individuals, inhaling the dye is more likely to provoke a sensitization reaction compared to the general population. scbt.com

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a Respiratory Sensitizer, Category 1. echemi.com This classification indicates that the substance may cause allergy, asthma-like symptoms, or breathing difficulties if inhaled. nih.govnih.govechemi.com Prolonged or repeated exposure to high concentrations of reactive dye dust has been associated with potential long-term changes in lung function, a condition known as pneumoconiosis, which is characterized by the breathlessness and the appearance of lung shadows on X-rays. scbt.com

Table 1: GHS Hazard Classification for Respiratory Effects of this compound

| Hazard Class | Hazard Category | Hazard Statement | Source |

|---|---|---|---|

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | nih.govnih.govechemi.com |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation | flinnsci.com |

Dermal Sensitization and Allergic Reaction Research

Direct skin contact with this compound is a known cause of dermal sensitization and allergic reactions. The compound is classified as a Skin Sensitizer, Category 1, under GHS guidelines, with the potential to cause an allergic skin reaction upon contact. nih.govnih.govechemi.com Studies and safety data indicate that individuals predisposed to skin allergies may be more susceptible to sensitization from this dye. scbt.com

Red azoic dyes, as a group, have been implicated in cases of allergic contact dermatitis among workers with heavy exposure. scbt.com Research on other reactive dyes, such as Reactive Red 120, has also highlighted their capacity to cause skin reactions, including dermatitis and general irritation. deswater.com The investigation of sensitization to reactive dyes often involves patch testing in patients presenting with contact dermatitis to identify the specific causative agents. researchgate.net

Table 2: GHS Hazard Classification for Dermal Effects of this compound

| Hazard Class | Hazard Category | Hazard Statement | Source |

|---|---|---|---|

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | nih.govnih.govechemi.com |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | flinnsci.com |

Mutagenicity and Genotoxicity Assessments of this compound and its Metabolites

The mutagenic and genotoxic potential of azo dyes, including this compound, is a significant area of toxicological research. The primary concern stems from the metabolic breakdown of the dye molecule. Reductive cleavage of the azo bond (-N=N-) can release constituent aromatic amines, which may be mutagenic or genotoxic. scbt.com This biotransformation can be carried out by intestinal microflora or by azoreductase enzymes in the liver. scbt.comnih.gov

The Ames test, which uses Salmonella typhimurium strains, is a common method for evaluating the mutagenic potential of chemicals. nih.govsdc.org.uk Studies on various azo dyes have demonstrated mutagenic activity in this assay. For instance, C.I. Direct Red 2, an azo dye derived from 3,3'-dimethylbenzidine, tested positive for mutagenicity in the Ames test. nih.gov Similarly, research on C.I. Reactive Red 220 using the S. typhimurium TA98 strain has been conducted to assess its mutagenic activity. scholarena.com The genotoxicity of azo dyes is often linked to their component amines; only dyes that break down into mutagenic aromatic amines, such as those based on phenylenediamine or benzidine, are typically found to be genotoxic. scbt.com

To assess organ-specific effects, researchers use immortalized human cell lines. A study evaluating a range of reactive dyes, though not this compound specifically, utilized human keratinocyte (HaCaT) and hepatic (HepaRG) cell lines. ecotoxbrasil.org.brresearcher.liferesearchgate.net The findings from this research indicated that while the tested reactive dyes did not show evidence of genotoxicity in the in vitro micronucleus assay, several did exhibit cytotoxic effects. ecotoxbrasil.org.brresearchgate.net Notably, the epidermal HaCaT cells were found to be more susceptible to the cytotoxic effects of the dyes compared to the metabolic-competent HepaRG liver cells. ecotoxbrasil.org.brresearchgate.net This suggests that the skin may be a primary target for the cytotoxic action of some reactive dyes. ecotoxbrasil.org.brresearchgate.net

Table 3: Summary of Cyto- and Genotoxicity Findings for a Selection of Reactive Dyes in Human Cell Lines

| Reactive Dye Tested | Cell Line | Result (Highest Concentration) | Source |

|---|---|---|---|

| Reactive Blue 2 | HaCaT | Cytotoxic | ecotoxbrasil.org.brresearchgate.net |

| Reactive Blue 2 | HepaRG | Not Cytotoxic | ecotoxbrasil.org.brresearchgate.net |

| Reactive Blue 19 | HaCaT | Cytotoxic | ecotoxbrasil.org.brresearchgate.net |

| Reactive Blue 19 | HepaRG | Cytotoxic | ecotoxbrasil.org.brresearchgate.net |

| Reactive Orange 16 | HaCaT | Cytotoxic | ecotoxbrasil.org.brresearchgate.net |

| Reactive Orange 16 | HepaRG | Cytotoxic | ecotoxbrasil.org.brresearchgate.net |

| All Tested Reactive Dyes | HaCaT & HepaRG | Not Genotoxic | ecotoxbrasil.org.brresearcher.liferesearchgate.net |

Research on Carcinogenic Potential Related to Azo Cleavage and Aromatic Amine Formation

The carcinogenic potential of this compound is intrinsically linked to its identity as an azo dye. scbt.com The mechanism of carcinogenicity is not typically caused by the intact dye molecule but by the aromatic amines that are formed upon its metabolic breakdown. scbt.comfibre2fashion.com There is evidence to suggest that this compound should be considered a potential human carcinogen based on experimental data and its chemical properties. scbt.com

The process of azo cleavage can occur in the human body, releasing potentially carcinogenic aromatic amines. scbt.com These amines can undergo metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes, to form N-hydroxyarylamines. scbt.com These intermediates can be further converted into reactive electrophiles that are capable of binding to DNA, forming DNA adducts. scbt.com This DNA damage is a critical step in the initiation of carcinogenesis. scbt.comresearchgate.net

Epidemiological studies have established a link between occupational exposure to azo dyes based on carcinogenic amines, like benzidine, and an increased risk of bladder cancer. scbt.com While not all azo dyes release carcinogenic amines, those that do are considered possible carcinogens. scbt.com It has been suggested that when applied to the skin, a portion of the dye may be cleaved by skin bacteria, leading to the formation of these hazardous amines. scbt.com

Mechanisms of Azo Reductive Cleavage and Aromatic Amine Production

The primary mechanism for the breakdown of this compound, as with other azo dyes, is the reductive cleavage of the azo bond (-N=N-). This chemical reaction breaks the dye molecule into smaller, colorless aromatic amines. scbt.com This process is considered a significant degradation pathway and is a crucial first step in the dye's metabolic fate, as the resulting aromatic amines are often the basis for toxicological concern. scbt.comupc.edu The cleavage of the azo bond can be initiated abiotically by chemical reducing agents or, more significantly from a biological standpoint, via enzymatic action in microbial systems. upc.educore.ac.uk

The manufacturing process of this compound involves the diazotization of an aniline (B41778) derivative, which is then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. worlddyevariety.com Consequently, the reductive cleavage of the azo linkage yields these two precursor aromatic amines. Laboratory studies using chemical reducing agents have confirmed this cleavage, identifying a primary amine product consistent with aniline. Research on the biodegradation of Reactive Red 2 by Pseudomonas sp. SUK1 also identified aniline as an intermediate product, confirming the cleavage pattern in a microbial context. core.ac.uk

Table 1: Reductive Cleavage of this compound

| Reactant | Cleavage Process | Products |

| This compound | Azo Reductive Cleavage | Aniline |

| 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid |

Studies on Bioactivation Pathways in Mammalian Systems

Following the initial reductive cleavage, the resulting aromatic amines can be absorbed and undergo metabolic activation, or bioactivation, primarily within the liver. scbt.com This process converts the relatively inert amines into highly reactive electrophiles that can cause cellular damage. Azo dyes themselves are a concern for their potential to induce mutagenicity and carcinogenicity, largely due to this metabolic conversion into component aromatic amines. scbt.com

The key bioactivation pathway for aromatic amines involves several enzymatic steps:

N-oxidation : The aromatic amines are first oxidized by cytochrome P450 isozymes, a family of enzymes concentrated in the liver. This reaction forms N-hydroxylarylamines. scbt.com

Further Activation/Inactivation : The N-hydroxylarylamines are intermediate metabolites. They can be further activated through processes like glucuronidation or inactivated through acetylation. The balance between these pathways can significantly influence the mutagenic potential of the compound. scbt.com

Formation of Reactive Ions : Under acidic conditions, the activated metabolites can form highly reactive nitrenium ions. These ions are electrophilic and can attack nucleophilic centers in cellular macromolecules, most notably DNA. scbt.com The alkylation of DNA bases, particularly guanine, can lead to the formation of DNA adducts, which are lesions that can cause mutations and initiate carcinogenesis. scbt.com

This bioactivation mechanism is thought to be a primary contributor to the carcinogenicity observed for many azo dyes. scbt.com Some aromatic amines produced from azo dyes have also been postulated to be involved in inducing autoimmune diseases. scbt.com

Table 2: Mammalian Bioactivation of Aromatic Amines from this compound

| Step | Process | Enzyme/Condition | Resulting Compound | Toxicological Significance |

| 1 | Azo Reductive Cleavage | Microbial Azoreductases | Aromatic Amines (e.g., Aniline) | Release of potentially toxic precursors. scbt.com |

| 2 | N-Oxidation | Liver Cytochrome P450 | N-hydroxylarylamines | Formation of a key toxic intermediate. scbt.com |

| 3 | Esterification (Activation) | Sulfotransferases, Acetyltransferases | Reactive Esters | Increases reactivity towards macromolecules. scbt.com |

| 4 | Ion Formation | Acidic pH | Nitrenium Ions | Highly reactive electrophile capable of DNA binding. scbt.com |

| 5 | DNA Adduct Formation | - | Covalent DNA Adducts | Can lead to mutations and potential cancer initiation. scbt.com |

Role of Intestinal and Skin Microbiota in Dye Metabolism

The biotransformation of this compound is significantly influenced by microbial populations, particularly those residing in the human gut and on the skin. These microbial communities possess enzymes capable of initiating the critical azo bond cleavage.

Intestinal Microbiota: When azo dyes are ingested, they come into contact with the dense and diverse microbial populations of the gastrointestinal tract. The anaerobic environment of the gut is highly conducive to reductive processes. It is widely suggested that the intestinal microflora is primarily responsible for the in vivo reductive cleavage of azo dyes. scbt.comasm.org Bacteria within the gut produce enzymes called azoreductases, which catalyze the cleavage of the azo bond to form aromatic amines. asm.org These released amines can then be absorbed through the intestinal wall into the bloodstream and transported to the liver for the bioactivation processes described previously. scbt.com The toxicological importance of azo dye metabolism by human intestinal microbiota has been a subject of significant research. ijcrr.com

Skin Microbiota: For dyes that come into contact with the skin, the resident skin microbiota can play a role in metabolism. Several in vitro and in vivo studies indicate that certain azo dyes can be reductively cleaved when applied to the skin, even under aerobic conditions. scbt.com Research has shown that common human skin bacteria, including various Staphylococcus species, are capable of reducing azo dyes. researchgate.netnih.gov This microbial action on the skin surface can release aromatic amines directly, which may then be absorbed through the dermis. It has been estimated that approximately 30% of a dye applied to the skin may be cleaved in this manner, highlighting this as a significant pathway for dermal exposure to potentially harmful metabolites. scbt.com

Table 3: Microbial Metabolism of Azo Dyes

| Microbial Environment | Key Genera | Metabolic Process | Key Enzyme | Outcome |

| Intestinal Microbiota | Enterobacter, Citrobacter, various anaerobes asm.orgresearchgate.net | Azo Reductive Cleavage | Azoreductase | Formation of aromatic amines available for systemic absorption. scbt.comasm.org |

| Skin Microbiota | Staphylococcus, Pseudomonas, Corynebacterium researchgate.net | Azo Reductive Cleavage | Azoreductase | Formation of aromatic amines available for dermal absorption. scbt.comresearchgate.net |

Advanced Degradation and Remediation Technologies

Advanced Oxidation Processes (AOPs) for C.I. Reactive Red 2 Degradation

A variety of AOPs have been applied to the degradation of this compound, demonstrating significant potential for the treatment of textile effluents containing this dye. These processes leverage the potent reactivity of hydroxyl radicals and other oxidizing species to break down the complex aromatic structure of the dye molecule, leading to decolorization and mineralization.

Fenton and Photo-Fenton Oxidation Studies

Kinetic studies consistently show that the degradation of this compound by both Fenton and photo-Fenton processes follows pseudo-first-order kinetics. psu.eduarpnjournals.org This indicates that the rate of dye degradation is directly proportional to the concentration of the dye at any given time, assuming the concentrations of the Fenton reagents are in excess.

The photo-Fenton process demonstrates significantly faster degradation kinetics compared to the traditional Fenton process. For instance, in one study, the half-life (t₁/₂) for color removal in the photo-Fenton process was found to be approximately 10 times shorter than that observed in the Fenton process under similar conditions. scielo.org.mx This enhancement is attributed to the additional generation of hydroxyl radicals from the photolysis of H₂O₂ and the rapid photoreduction of Fe³⁺ back to Fe²⁺, which sustains the catalytic cycle. scielo.org.mx Research has shown that the photo-Fenton process can achieve up to 99.9% color degradation in just 10 minutes, whereas the Fenton process required a longer reaction time to achieve lower removal efficiencies. arpnjournals.orgresearchgate.net

Table 1: Comparison of Degradation Efficiency for Fenton vs. Photo-Fenton Processes

| Process | Initial Dye Conc. (ppm) | Reaction Time (min) | Color Degradation (%) | COD Degradation (%) | Reference |

|---|---|---|---|---|---|

| Fenton | 150 | 20 | 69 | - | arpnjournals.org |

| Photo-Fenton | 150 | 10 | 99.9 | 95 | arpnjournals.orgresearchgate.net |

| Fenton | 100 | 180 | - | 40 | scielo.org.mx |

| Photo-Fenton | 100 | 180 | - | 85 | scielo.org.mx |

The efficiency of the Fenton and photo-Fenton processes is highly dependent on several key operational parameters.

pH: The pH of the reaction medium is a critical factor. The optimal pH for the degradation of this compound using Fenton-based processes is consistently reported to be in the acidic range, typically around pH 3. psu.edursc.org At higher pH values, iron precipitates as ferric hydroxide (B78521) (Fe(OH)₃), which reduces the concentration of available Fe²⁺ catalyst and scavenges hydroxyl radicals. At very low pH (e.g., <2.5), the reaction can be inhibited as hydrogen ions act as hydroxyl radical scavengers. chemijournal.com

Hydrogen Peroxide (H₂O₂) Concentration: The concentration of H₂O₂ directly influences the amount of hydroxyl radicals generated. Increasing the H₂O₂ dosage generally enhances the degradation rate up to an optimal point. For example, increasing H₂O₂ from 10 mM to 30 mM increased RR2 degradation from 83.8% to 97.3%. psu.edu However, an excessive concentration of H₂O₂ can be detrimental, as it can act as a scavenger of hydroxyl radicals, forming less reactive perhydroxyl radicals (HO₂•). psu.edu

Ferrous Ion (Fe²⁺) Concentration: The Fe²⁺ concentration is crucial as it catalyzes the decomposition of H₂O₂. An increase in Fe²⁺ concentration can accelerate the degradation rate. In one study, increasing Fe²⁺ from 3 mM to 4 mM improved color removal. psu.edu However, similar to H₂O₂, an excess of Fe²⁺ can also have a negative effect by scavenging the highly effective hydroxyl radicals. psu.edu

Molar Ratios ([Fe²⁺]/[H₂O₂]): The molar ratio of Fe²⁺ to H₂O₂ is a key parameter for process optimization. Studies have identified optimal ratios for maximizing degradation efficiency. For this compound, a [Fe²⁺]/[H₂O₂] molar ratio of 1:20 was found to be optimal for achieving nearly complete color degradation (99.8%). psu.edu Another study reported an optimal dye:Fe²⁺:H₂O₂ molar ratio of 1:0.22:8.13 for the effective degradation of the dye at pH ~2.7. rsc.org

Temperature: Temperature can influence the reaction kinetics. However, one of the advantages of the Fenton process is its ability to operate effectively at ambient temperatures. psu.edu

Table 2: Optimal Conditions for Fenton-based Degradation of this compound

| Parameter | Optimal Value | Observation | Reference |

|---|---|---|---|

| pH | 3 | Maximum degradation efficiency achieved. | psu.edubrieflands.com |

| [Fe²⁺]/[H₂O₂] Molar Ratio | 1:20 | Achieved 99.8% color degradation. | psu.edu |

| H₂O₂ Concentration | 30 mM | Increasing dosage beyond this showed no significant improvement. | psu.edu |

| Fe²⁺ Concentration | 4 mM | Increasing dosage beyond this showed no significant improvement. | psu.edu |

| Temperature | 25°C (Ambient) | Effective degradation occurs at room temperature. | psu.edu |

To confirm the primary degradation mechanism, radical scavenger experiments are commonly performed. These experiments involve adding a chemical that is known to react selectively with a specific radical species. The inhibition of the degradation process upon the addition of the scavenger provides evidence for the involvement of that radical.

In studies on the degradation of this compound, alcohols such as 2-propanol and t-butyl alcohol have been used as well-known scavengers of hydroxyl radicals. rsc.org The addition of these scavengers to the Fenton reaction system was observed to almost completely stop the degradation of the dye. rsc.org This strong inhibitory effect confirms that the oxidative degradation of this compound in the Fenton system is mediated primarily by hydroxyl radicals and not through other possible reductive pathways. rsc.org

Ozonation and Peroxone (O₃/H₂O₂) Systems

Ozonation is another powerful AOP for treating dye-containing wastewater. Ozone (O₃) can degrade dye molecules either through direct reaction or indirectly through the generation of hydroxyl radicals, especially at alkaline pH. The peroxone process involves the combination of ozone with hydrogen peroxide (O₃/H₂O₂), which accelerates the decomposition of ozone to form hydroxyl radicals, often leading to enhanced degradation rates compared to ozonation alone.

Studies on this compound have shown that its decolorization rate in an O₃ system is highly pH-dependent, with rates following the order of pH 10 > pH 7 > pH 4. researchgate.net This suggests a significant contribution from the indirect radical pathway at higher pH. In catalytic ozonation studies of RR2, the addition of metal ions like Mn(II) and Fe(II)/Fe(III) was found to enhance decolorization rates compared to ozonation alone. researchgate.net

While specific research on the peroxone process for this compound is limited, studies on similar dyes like C.I. Reactive Red 198 (RR198) provide valuable insights. For RR198, the addition of H₂O₂ to the ozonation process (peroxone) was shown to increase the degradation rate. bas.bgresearchgate.net An optimal H₂O₂ concentration of 0.03 mM was identified for the treatment of 200 mg/L of RR198, with higher concentrations of H₂O₂ leading to increased color and COD removal. bas.bgmui.ac.ir

Ultraviolet (UV)/Chlorine Oxidation Processes

The UV/Chlorine process is an emerging AOP that involves the photolysis of free chlorine (HOCl/OCl⁻) by UV irradiation to generate a mixture of reactive species, including hydroxyl radicals (•OH) and chlorine radicals (Cl•). eeer.org This combination of oxidants can effectively degrade recalcitrant organic compounds.

The removal of this compound by low-pressure UV/chlorine oxidation has been demonstrated to be significantly more effective than either UV irradiation or chlorination alone. eeer.org Increasing the dose of free chlorine enhances the removal efficiency of both the dye and its color. eeer.org Experiments using radical scavengers have confirmed that radicals, particularly hydroxyl radicals (•OH), play an important role in the degradation of RR2 in this system. eeer.org The process is effective under neutral pH conditions, and the presence of common water matrix components like bicarbonate (HCO₃⁻) and chloride (Cl⁻) ions did not inhibit the removal of the dye. eeer.org

Photocatalytic Degradation Investigations

Photocatalysis, another prominent AOP, utilizes semiconductor materials to generate reactive species upon light irradiation, leading to the degradation of organic pollutants.

Titanium dioxide (TiO₂) is the most widely used photocatalyst due to its high efficiency, chemical stability, low cost, and non-toxic nature. nih.govmdpi.com It has been successfully applied for the degradation of this compound. Studies have compared different forms of TiO₂. For instance, nanosized TiO₂ has shown superior performance over bulk TiO₂. In one study using solar irradiation, nanosize TiO₂ (0.4 g/mL) achieved 98% color degradation and 56% COD removal for RR2, compared to 88% color degradation and 46% COD removal for bulk TiO₂ under the same conditions. scientific.netresearchgate.net This enhancement is attributed to the higher surface-area-to-volume ratio of nanoparticles, which allows for greater light absorption and more active sites for the reaction. researchgate.net

To improve the efficiency of photocatalysis, especially under visible light, modifications of TiO₂ and the use of other semiconductor materials have been investigated. Doping TiO₂ with non-metals like carbon is a common strategy. Carbon-doping can shift the absorption edge of TiO₂ to longer wavelengths, enabling it to be activated by visible light. tandfonline.com For RR2, a TiO₂/Powdered Activated Carbon (PAC) composite, where carbon doping occurred during calcination, showed enhanced decolorization under both UV and visible light. tandfonline.com The carbon species substituted oxygen in the TiO₂ lattice, forming Ti-O-C bonds that improved visible light absorption. tandfonline.com

The use of composite materials, where TiO₂ is combined with other semiconductors, is another approach to enhance charge separation and photocatalytic activity. nih.gov While specific research on In₂O₃ composites for RR2 degradation is not detailed in the provided results, the principle involves creating heterojunctions that reduce the recombination of photogenerated electron-hole pairs, a major limiting factor in photocatalysis. nih.gov Other semiconductors like ZnO, CdO, and various composite oxides are also being explored for dye degradation due to their unique electronic and optical properties. nih.govnih.gov

Table 2: Comparison of TiO₂-Based Photocatalysts for this compound Degradation

| Catalyst System | Light Source | Key Findings | Reference |

|---|---|---|---|

| Bulk TiO₂ (0.4 g/mL) on PET | Solar | 88% color degradation, 46% COD removal. | scientific.net |

| Nanosize TiO₂ (0.4 g/mL) on PET | Solar | 98% color degradation, 56% COD removal. | scientific.netresearchgate.net |

| TiO₂/HZSM-5 Zeolite | UV-C | Zeolite increased dye adsorption to over 40%, enhancing the total decolorization rate. | scientific.net |

| TiO₂/PAC (C-doped) | UV & Visible | C-doping shifted absorption from 418 nm to 471 nm, enabling visible light activity. Showed better performance than pure TiO₂. | tandfonline.com |

| UV/US/TiO₂ | UV | Decolorization rate increased with TiO₂ dosage. | nih.gov |

The nature of the light source is a critical parameter in photocatalytic degradation. Most studies on this compound have utilized UV irradiation because the wide bandgap of standard TiO₂ (anatase) requires high-energy photons for activation. scientific.netnih.gov The combination of UV light with TiO₂ is effective, and its synergy with other processes like ultrasound (UV/US/TiO₂) has been shown to further increase decolorization rates. nih.gov

However, from a practical and economic standpoint, utilizing solar light is highly desirable. Research has demonstrated the feasibility of using natural solar irradiation to degrade RR2 with TiO₂-coated materials, achieving high degradation percentages over several hours. scientific.netresearchgate.net The main challenge of solar photocatalysis is that only a small fraction (about 4-5%) of the solar spectrum is in the UV range. uniroma1.it

Understanding the kinetics of photocatalytic degradation is essential for process optimization and reactor design. The decolorization of this compound and similar dyes is frequently described by pseudo-first-order kinetics. researchgate.netnih.govresearchgate.net This model assumes that the concentration of one reactant (the hydroxyl radicals) remains relatively constant while the dye concentration changes over time.

A more comprehensive model often applied to heterogeneous photocatalysis is the Langmuir-Hinshelwood (L-H) model. acs.org This model relates the initial degradation rate (r₀) to the initial concentration of the pollutant (C₀) and takes into account the adsorption of the substrate onto the catalyst surface:

r₀ = (kᵣ * Kₛ * C₀) / (1 + Kₛ * C₀)

Here, kᵣ is the apparent reaction rate constant, and Kₛ is the apparent adsorption constant. acs.org However, studies have shown that these "constants" can themselves be dependent on factors like light intensity. acs.orgmdpi.com This has led to the development of more complex kinetic models that incorporate the effect of light intensity and reaction intermediates to more accurately describe the experimental data. acs.org For the degradation of RR2, kinetic analyses have confirmed that the process often follows a pseudo-first-order model, and in some advanced systems, it can be described as a diffusion-controlled reaction. researchgate.netnih.gov

Electrochemical Oxidation Approaches

Electrochemical oxidation offers a promising method for the degradation of this compound. Studies have investigated the effectiveness of Fenton-like reactions, where hydroxyl radicals are generated from hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) in acidic conditions. Research has shown that the dye can be effectively degraded through this process. rsc.org

Optimal conditions for the degradation of 1.63 × 10⁻⁴ mol dm⁻³ of this compound were found to be a molar ratio of dye:Fe²⁺:H₂O₂ of 1:0.22:8.13 at a pH of approximately 2.7 and a temperature of 299 K. rsc.org Another study focusing on a Fenton/Ultrasonic process identified optimal parameters as a pH of 3, 2 mmole of hydrogen peroxide, and 0.2 mmole of ferrous ion concentration, achieving a 98.91% removal efficiency in 45 minutes. wwjournal.ir The ratio of hydrogen peroxide to ferrous ions was found to be optimal at 10. wwjournal.ir These findings highlight the potential of Fenton and Fenton-like processes for the efficient removal of this compound from aqueous solutions. rsc.orgwwjournal.ir

Biological Degradation and Bioremediation Strategies

Biological methods, utilizing the metabolic capabilities of microorganisms, provide an eco-friendly alternative for the remediation of this compound.

Fungal Bioremediation Studies

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of recalcitrant organic pollutants, including synthetic dyes.

The white-rot fungus Phanerochaete chrysosporium has demonstrated significant potential in decolorizing this compound. Studies have shown that this fungus can achieve over 95% decolorization of the dye within five days under optimal conditions of pH 5 and a temperature of 30°C. The decolorization process is attributed to the fungus's powerful ligninolytic enzyme system. Research has also indicated that an increase in temperature from 20 to 38°C can enhance the rate of decolorization by P. chrysosporium, with the optimum temperature being around 35°C. researchgate.net Another study reported that P. chrysosporium decolorized Reactive Red RR by 94.9%. academicjournals.org

Table 1: Fungal Decolorization of this compound and Similar Dyes

| Fungal Species | Dye | Decolorization Efficiency (%) | Incubation Time | Reference |

|---|---|---|---|---|

| Phanerochaete chrysosporium | This compound | >95% | 5 days | |

| Phanerochaete chrysosporium | Reactive Red RR | 94.9% | Not specified | academicjournals.org |

| Trametes versicolor | Not specified | 85% | Not specified | |

| Ganoderma lucidum | Not specified | 78% | Not specified |

The degradation of this compound by ligninolytic fungi is primarily mediated by extracellular enzymes, including laccase and manganese peroxidase (MnP). ndpublisher.in These enzymes are part of the fungal lignin-modifying system and can non-specifically oxidize a wide variety of aromatic compounds. ndpublisher.inmdpi.com Phanerochaete chrysosporium, for instance, utilizes these enzymes to break down the complex structure of the dye. While some white-rot fungi produce both laccase and peroxidases, others, like P. chrysosporium, are noted for not producing laccase under certain conditions, relying more on manganese peroxidase and lignin (B12514952) peroxidase. jeb.co.inpjoes.com The production and activity of these enzymes are influenced by factors such as the fungal species, substrate composition, and culture conditions. scielo.org.co

Bacterial Decolorization Research

Bacteria also play a crucial role in the bioremediation of azo dyes, offering diverse metabolic pathways for their degradation.

Several bacterial strains have been isolated and identified for their ability to decolorize this compound and other reactive dyes.

Pseudomonas sp.: A strain identified as Pseudomonas sp. SUK1, isolated from textile industry waste, was able to decolorize this compound at concentrations up to 5 g/L under static conditions at 30°C and a pH range of 6.2-7.5. nih.govresearchgate.net This strain achieved 96% decolorization in 6 hours and a 52% reduction in Chemical Oxygen Demand (COD) within 24 hours. nih.govresearchgate.net The degradation involved the induction of lignin peroxidase and azoreductase. nih.govresearchgate.net Another study on Pseudomonas sp. MPS-2 reported over 95% color removal and up to 50% Total Organic Carbon (TOC) removal under facultative anaerobic conditions. omicsonline.org This process was attributed to an azoreductase that reductively cleaves the azo bond. omicsonline.org A strain of Pseudomonas aeruginosa GSM3 showed 97% decolorization of Reactive Red 2 (300 mg/L) within 10 hours. ijpbs.net

Enterococcus faecalis: Enterococcus faecalis has demonstrated effective decolorization of this compound. researchgate.net High decolorization efficiency (95–100%) was achieved within 12 hours at room temperature, neutral pH, and under static, non-aerated conditions. researchgate.net Another study on Enterococcus faecalis strain YZ66 reported 99.5% decolorization of C.I. Reactive Red 195 (a similar azo dye) within 1.5 hours under static anoxic conditions. researchgate.net

Rhizobium radiobacter: Rhizobium radiobacter has been reported to decolorize reactive red dyes. envirobiotechjournals.com A study on Rhizobium radiobacter MTCC 8161 showed its capability to decolorize various azo dyes, including Reactive Red 141, with an efficiency of 80-95%. researchgate.netbanrepcultural.orgchem-soc.si

Table 2: Bacterial Decolorization of this compound and Similar Dyes

| Bacterial Strain | Dye | Decolorization Efficiency (%) | Conditions | Reference |

|---|---|---|---|---|

| Pseudomonas sp. SUK1 | This compound | 96% | Static, 30°C, pH 6.2-7.5, 6 hours | researchgate.net |

| Pseudomonas sp. MPS-2 | This compound | >95% | Facultative anaerobic | omicsonline.org |

| Pseudomonas aeruginosa GSM3 | This compound | 97% | Static, 37°C, pH 7.0, 10 hours | ijpbs.net |

| Enterococcus faecalis | This compound | 95-100% | Static, non-aerated, neutral pH, room temp., 12 hours | researchgate.net |

| Enterococcus faecalis YZ66 | C.I. Reactive Red 195 | 99.5% | Static anoxic, 40°C, pH 5.0, 1.5 hours | researchgate.net |

| Rhizobium radiobacter MTCC 8161 | Reactive Red 141 | 90% | Static anoxic, 30°C, pH 7.0 | chem-soc.si |

Optimization of Bioremediation Parameters (pH, Temperature, Carbon/Nitrogen Sources)

The efficiency of microbial degradation of this compound is significantly influenced by environmental and nutritional parameters. Optimization of these factors is crucial for enhancing the bioremediation process.

pH: The pH of the medium plays a pivotal role in the decolorization process. Studies have shown that the optimal pH for the bacterial removal of azo dyes like this compound generally falls within the range of 6.0 to 10.0. jmbfs.org For instance, certain bacterial isolates have demonstrated significant decolorization of a similar reactive red dye at pH 7 and 9. ijcrr.com The activity of key enzymes involved in the degradation, such as azoreductase, is also pH-dependent, with optimal stability often observed around pH 7. omicsonline.org

Temperature: Temperature is another critical factor affecting microbial metabolism and, consequently, dye degradation. The optimal temperature for bioremediation often aligns with the optimal growth temperature of the microorganisms. A temperature of 37°C has been identified as ideal for significant decolorization of reactive red dyes by certain bacterial isolates. ijcrr.com Research on other reactive dyes has also pointed to an optimal temperature range of 30-40°C for maximum decolorization. omicsonline.org For instance, a white rot fungus, AGYP-1, showed maximum removal of Reactive Red M5B at 30°C. ndpublisher.in

Carbon and Nitrogen Sources: The presence of suitable carbon and nitrogen sources is essential for microbial growth and the enzymatic activities required for dye degradation. Various studies have explored the impact of different nutritional supplements. For example, sucrose (B13894) and glucose as carbon sources, and ammonium (B1175870) sulphate and peptone as nitrogen sources, have been shown to support the growth of bacteria capable of degrading reactive red dyes. ijcrr.com In another study, maltose (B56501) and gelatine were found to be the optimal carbon and nitrogen sources for the enhanced decolorization of Reactive Red M5B by a fungal isolate. ndpublisher.in The degradation efficiency of Rhizobium radiobacter for Reactive Red 141 was enhanced with urea (B33335) and yeast extract. chem-soc.si

Table 1: Optimized Bioremediation Parameters for Reactive Dyes

| Parameter | Optimal Value/Range | Microorganism/System | Reference |

|---|---|---|---|

| pH | 6.0 - 10.0 | General for bacteria | jmbfs.org |

| 7.0 and 9.0 | Bacterial isolates RR2 and RR3 | ijcrr.com | |

| 7.0 | Pseudomonas spp. MPS-2 (Azoreductase stability) | omicsonline.org | |

| 5.0 | White rot fungus AGYP-1 | ndpublisher.in | |

| Temperature | 35-37°C | Majority of bacteria | jmbfs.org |

| 37°C | Bacterial isolates RR2 and RR3 | ijcrr.com | |

| 30-40°C | Pseudomonas spp. MPS-2 | omicsonline.org | |

| 30°C | White rot fungus AGYP-1 | ndpublisher.in | |

| Carbon Source | Sucrose, Glucose | Bacterial isolates RR2 and RR3 | ijcrr.com |

| Maltose | White rot fungus AGYP-1 | ndpublisher.in | |

| Urea | Rhizobium radiobacter MTCC 8161 | chem-soc.si | |

| Nitrogen Source | Ammonium sulphate, Peptone | Bacterial isolates RR2 and RR3 | ijcrr.com |

| Gelatine | White rot fungus AGYP-1 | ndpublisher.in | |

| Yeast extract | Rhizobium radiobacter MTCC 8161 | chem-soc.si |

Mechanisms of Bacterial Azo-Reduction

The primary mechanism for the biological decolorization of azo dyes like this compound under anaerobic or facultative anaerobic conditions is the reductive cleavage of the azo bond (-N=N-). omicsonline.orgiwaponline.com This process is catalyzed by enzymes known as azoreductases. researchgate.net

The reduction of the azo bond breaks the chromophore of the dye, leading to the formation of colorless aromatic amines, which may be further degraded. researchgate.net This enzymatic reduction is often an intracellular process, and the low permeability of cell membranes to highly polar sulfonated azo dyes can be a rate-limiting factor. omicsonline.orgresearchgate.net The process requires electron donors, with NADH being a common source of reducing equivalents. omicsonline.org The electrons are transferred from NADH to the azo dye, a reaction that can be facilitated by redox mediators like flavin nucleotides (FAD, FMN). omicsonline.orgresearchgate.net Some theories propose a non-enzymatic chemical reduction by reduced flavin nucleotides as the final step. researchgate.net

Oxygen can inhibit the azo reduction process, likely because it competes with the azo dye as a more favorable electron acceptor for the reducing equivalents (NADH) generated during cellular respiration. omicsonline.org

Role of Enzyme Induction in Biological Decolorization

The biological decolorization of this compound involves the action of specific enzymes, and the induction of these enzymes is a key aspect of the degradation process. The presence of the dye can trigger the synthesis of enzymes responsible for its breakdown.

Several types of enzymes have been implicated in the degradation of azo dyes:

Azoreductase: This is the primary enzyme responsible for the reductive cleavage of the azo bond under anaerobic conditions. omicsonline.orgresearchgate.net The induction of azoreductase activity has been observed during the decolorization of various azo dyes. chem-soc.sifrontiersin.org

Ligninolytic Enzymes: White-rot fungi are known to produce extracellular lignin-modifying enzymes such as lignin peroxidase (LiP), manganese peroxidase (MnP), and laccase. These enzymes have a broad substrate specificity and can degrade a wide range of recalcitrant compounds, including azo dyes. ndpublisher.in The induction of manganese peroxidase and tyrosinase has been observed during the decolorization of textile dyes by the basidiomycetous yeast Trichosporon akiyoshidainum. conicet.gov.ar Similarly, the induction of lignin peroxidase has been noted during the decolorization of reactive dyes. frontiersin.org

NADH-DCIP Reductase: The induction of NADH-DCIP reductase has been reported in several bacterial species during the decolorization of reactive azo dyes. frontiersin.org

The induction of these oxidative and reductive enzymes indicates their direct involvement in the cleavage and further metabolism of the dye molecules and their intermediates. chem-soc.si For instance, a study on Rhizobium radiobacter showed significant induction of lignin peroxidase, azo reductase, and other reductases during the decolorization of Reactive Red 141. chem-soc.si

Development and Performance of Microbial Consortia for this compound Degradation

While pure microbial cultures can decolorize this compound, microbial consortia often exhibit enhanced degradation capabilities due to synergistic interactions between different species. nih.gov A consortium can possess a wider range of metabolic pathways, allowing for more complete mineralization of the dye and its intermediate products.

Research has demonstrated the effectiveness of bacterial consortia in degrading reactive red dyes. For example, a consortium of three bacterial isolates (Shewanella haliotis, Shewanella putrefaciens, and Aeromonas hydrophila) achieved a more effective decolorization rate of Reactive Red 120 (75.89 mg/L/h) compared to individual isolates or two-member consortia. biotechrep.ir Another study developed an active consortium using Chlorella, Sphingomonas paucimobilis, and Lactobacillus acidophilus for the effective decolorization of Reactive Red 220 in real textile wastewater. scholarena.com

Interestingly, even non-decolorizing species can play a crucial role in a mixed culture by producing stimulating metabolites that enhance the performance of the primary decolorizers. sciepub.com The optimal ratio of different species within a consortium is a key factor for maximizing degradation efficiency. sciepub.com Thermo-alkaliphilic bacterial consortia have also shown high efficiency in decolorizing reactive red dyes under harsh conditions of high temperature and pH. nih.gov

Sequential Anaerobic-Aerobic Treatment Systems for Dye and Metabolite Mineralization

A sequential anaerobic-aerobic treatment system is widely regarded as one of the most effective and logical approaches for the complete mineralization of azo dyes like this compound. iwaponline.comcdnsciencepub.combioline.org.br This two-stage process leverages the strengths of both anaerobic and aerobic metabolisms.

Anaerobic Stage: In the first, anaerobic stage, the primary goal is decolorization. Under anaerobic conditions, microorganisms reductively cleave the azo bond of the dye, resulting in the formation of colorless, but potentially hazardous, aromatic amines. iwaponline.combioline.org.br This stage can achieve high decolorization efficiencies, often exceeding 95%. omicsonline.orgiwaponline.com

Aerobic Stage: The effluent from the anaerobic stage, containing the aromatic amines, is then subjected to an aerobic treatment. In this second stage, different microbial communities utilize oxygen to degrade the aromatic amines, ideally leading to their complete mineralization into carbon dioxide, water, and other inorganic compounds. iwaponline.comnih.gov The aerobic stage is crucial for detoxification and reducing the chemical oxygen demand (COD) of the wastewater. iwaponline.comnih.gov

Several reactor configurations have been successfully employed for sequential anaerobic-aerobic treatment, including combinations of upflow anaerobic sludge blanket (UASB) reactors with completely stirred tank reactors (CSTR), and sequencing batch reactors (SBR) that cycle between anaerobic and aerobic phases. iwaponline.combioline.org.brnih.gov Studies have shown that such systems can achieve high removal rates for both color and COD from textile wastewater containing reactive dyes. iwaponline.combohrium.com

Adsorption-Based Removal Technologies

Adsorption is a versatile and efficient physical method for removing dyes like this compound from aqueous solutions. jocpr.com This technology involves the accumulation of the dye molecules onto the surface of a solid adsorbent material.

Investigation of Various Adsorbent Materials (e.g., Chitin (B13524), Activated Carbon, Montmorillonite (B579905), Immobilized Biomass)

A wide range of materials have been investigated for their potential to adsorb this compound, with a focus on low-cost and readily available options.

Chitin: Chitin, a natural polysaccharide, has been shown to be an effective adsorbent for this compound. iwaponline.comnih.gov The adsorption process is influenced by factors such as pH, temperature, and initial dye concentration. iwaponline.comiwaponline.com Adsorption of the dye onto chitin increases with temperature, indicating an endothermic process, and decreases with an increase in pH. iwaponline.comnih.gov Kinetic studies suggest that the pseudo-second-order model best describes the adsorption process, while the Freundlich isotherm model often provides a better fit for the equilibrium data than the Langmuir model. iwaponline.comiwaponline.com The mechanism is suggested to be physisorption. iwaponline.comnih.gov Nanochitin has also been studied and shows high adsorption percentages, with the amine and hydroxyl groups playing key roles in the adsorption mechanism depending on the pH. tuengr.com

Activated Carbon: Activated carbon is a widely used adsorbent due to its high surface area and porous structure. bioline.org.br Activated carbons prepared from various precursors, such as citrus fruit peels and wild almond shells, have demonstrated significant adsorption capacity for this compound. jocpr.combioline.org.brresearchgate.net The adsorption process is often well-described by the Langmuir isotherm and the pseudo-second-order kinetic model. jocpr.combioline.org.brresearchgate.net The interaction between the anionic sulfonyl groups of the reactive dye and positively charged amino groups on the surface of some activated carbons can facilitate adsorption through electrostatic attraction. jocpr.comresearchgate.net

Montmorillonite: Montmorillonite, a type of clay, and its organophilically modified forms have been investigated for the removal of this compound. niif.hu The modification of montmorillonite with organic cations can enhance its adsorption capacity. The adsorption kinetics are often governed by a pseudo-second-order mechanism, suggesting chemisorption. niif.hu Composites of chitosan (B1678972) and montmorillonite have also been developed as effective adsorbents for reactive dyes. iwaponline.comresearchgate.net

Immobilized Biomass: Biomass from various microorganisms, such as fungi and yeast, can be immobilized and used as a biosorbent for this compound. For example, Penicillium sp. biomass immobilized in calcium alginate has shown high dye removal efficiency, with the Langmuir model best describing the equilibrium data. researchgate.netmdpi.com The maximum biosorption was observed at a low pH of 2. researchgate.net Similarly, biomass of Saccharomyces cerevisiae has been found to be an effective biosorbent for this dye, also showing maximum adsorption at pH 2 and following the Langmuir isotherm model. psu.edu Residual biomass from other biotechnological processes, when immobilized, also presents a promising and low-cost adsorbent material. deswater.com

Table 2: Adsorption Capacities of Various Materials for this compound

| Adsorbent Material | Adsorption Model | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Chitin | Freundlich | Not explicitly stated as a single value | iwaponline.comnih.gov |

| Activated Carbon (from coir pith) | Langmuir | 2022.9 | bioline.org.br |

| Activated Carbon (from wild almond shells) | Langmuir | 1114.9 (at pH 1) | bioline.org.br |

| Montmorillonite (organophilic) | L-type isotherm | Not explicitly stated as a single value | niif.hu |

| Immobilized Penicillium sp. biomass | Langmuir | 120.48 | researchgate.netmdpi.com |

| Immobilized Saccharomyces cerevisiae biomass | Langmuir | 500 | psu.edu |

| Chitosan/Montmorillonite Composite | Toth | 315.20 (for RR136, a similar reactive dye) | iwaponline.comresearchgate.net |

Adsorption Isotherm and Kinetic Modeling (e.g., Langmuir, Freundlich)

The efficiency and mechanism of this compound (RR2) adsorption onto various materials are frequently evaluated using isotherm and kinetic models. Isotherm models, such as the Langmuir and Freundlich models, describe the equilibrium distribution of dye molecules between the liquid and solid phases. Kinetic models, including pseudo-first-order and pseudo-second-order models, provide insights into the rate-limiting step of the adsorption process.

Research indicates that the adsorption of RR2 often fits the Langmuir isotherm model well, suggesting a monolayer adsorption process on a homogeneous surface. jocpr.comncsu.edupsu.edu For instance, studies using activated carbons from citrus fruit peels and chitosan-modified flax shive as adsorbents found that the Langmuir model provided a better correlation with the experimental data than the Freundlich model. jocpr.comncsu.edu This model's applicability implies that the uptake of RR2 occurs on a uniform surface without significant interaction between the adsorbed molecules. ncsu.edu Similarly, the adsorption on Ni-Al layered double hydroxide (LDH) and biomass of Saccharomyces cerevisiae also followed the Langmuir model. psu.eduresearchgate.net In contrast, other studies have found the Freundlich model to be more suitable, as was the case for the adsorption of RR2 onto chitin. iwaponline.comnih.gov A better fit with the Freundlich model suggests adsorption on a heterogeneous surface. iwaponline.com In another investigation using ZnAl-layered double hydroxides, the Temkin isotherm was found to be the most accurate in describing the equilibrium data. researchgate.net

Kinetic analyses consistently show that the adsorption of RR2 is best described by the pseudo-second-order model. jocpr.comncsu.eduiwaponline.comnih.govresearchgate.net This model is based on the assumption that the rate-limiting step may be chemical sorption or chemisorption involving valency forces through the sharing or exchange of electrons between the adsorbent and adsorbate. jocpr.com The excellent fit of this model across various adsorbents, including activated carbons, chitosan-based materials, and layered double hydroxides, indicates that the adsorption capacity of the solid phase is crucial in the rate-determining step. jocpr.comncsu.eduiwaponline.comresearchgate.net

| Adsorbent | Best Fit Isotherm Model | Best Fit Kinetic Model | Maximum Adsorption Capacity (qm) | Reference |

|---|---|---|---|---|

| Activated Carbons (from citrus peels) | Langmuir | Pseudo-second-order | 8.94 - 13.61 mg/g | jocpr.com |

| Chitosan-modified Flax Shive (CFS) | Langmuir | Pseudo-second-order | Not specified | ncsu.edu |